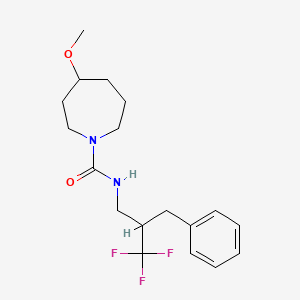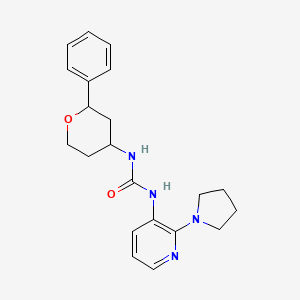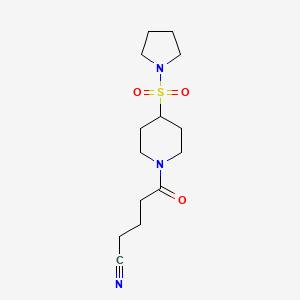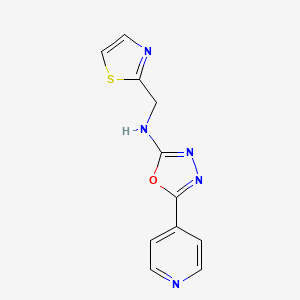![molecular formula C19H30N2O3S B6969297 [3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol](/img/structure/B6969297.png)
[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol typically involves multiple steps, starting from simpler piperidine derivatives. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product undergoes partial reduction and hydrolysis to form 1-benzyl-4-methylpiperidin-3-one, which is then subjected to reductive amination .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. For example, the use of sodium borohydride in methanol or water for partial reduction is a common practice .
Chemical Reactions Analysis
Types of Reactions
[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methylpiperidin-3-one: An intermediate used in the synthesis of various piperidine derivatives.
3-(4-Methylpiperazin-1-yl)propanoic acid: Another piperidine derivative with different functional groups.
Uniqueness
What sets [3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
[3-benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-17-8-12-20(13-9-17)25(23,24)21-11-5-10-19(15-21,16-22)14-18-6-3-2-4-7-18/h2-4,6-7,17,22H,5,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTYDBZUOIXWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2,2-Dimethylpropyl)-2-oxopiperidin-3-yl]piperidine-4-sulfonamide](/img/structure/B6969224.png)
![6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6969232.png)

![benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate](/img/structure/B6969245.png)
![4-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methylsulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B6969256.png)
![1-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6969265.png)




![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B6969293.png)


![[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B6969307.png)
